molecular formula C20H27N3O4 B3439170 N1,N4-DICYCLOHEXYL-2-NITROBENZENE-1,4-DICARBOXAMIDE

N1,N4-DICYCLOHEXYL-2-NITROBENZENE-1,4-DICARBOXAMIDE

Cat. No.: B3439170
M. Wt: 373.4 g/mol
InChI Key: CRJHYFZOAOFGIP-UHFFFAOYSA-N
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Description

N1,N4-DICYCLOHEXYL-2-NITROBENZENE-1,4-DICARBOXAMIDE: is a chemical compound with the molecular formula C20H27N3O4 and a molecular weight of 373.45 . It is known for its unique structure, which includes two cyclohexyl groups and a nitrobenzene moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-DICYCLOHEXYL-2-NITROBENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 2-nitrobenzene-1,4-dicarboxylic acid with dicyclohexylamine. The reaction is carried out under controlled conditions, often involving a dehydrating agent to facilitate the formation of the amide bonds .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N1,N4-DICYCLOHEXYL-2-NITROBENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N1,N4-DICYCLOHEXYL-2-NITROBENZENE-1,4-DICARBOXAMIDE is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which N1,N4-DICYCLOHEXYL-2-NITROBENZENE-1,4-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

1-N,4-N-dicyclohexyl-2-nitrobenzene-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c24-19(21-15-7-3-1-4-8-15)14-11-12-17(18(13-14)23(26)27)20(25)22-16-9-5-2-6-10-16/h11-13,15-16H,1-10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJHYFZOAOFGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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